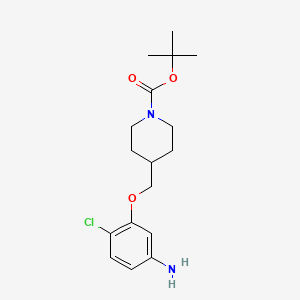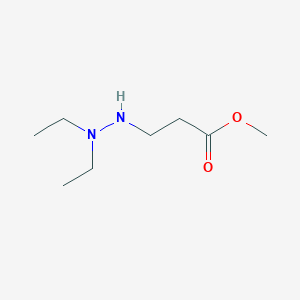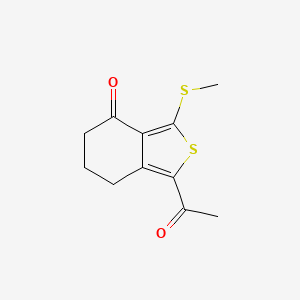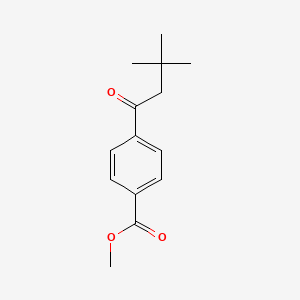![molecular formula C11H8BrFN2O B13868609 5-Bromo-3-[(2-fluorophenyl)methyl]pyrimidin-4-one](/img/structure/B13868609.png)
5-Bromo-3-[(2-fluorophenyl)methyl]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-3-[(2-fluorophenyl)methyl]pyrimidin-4-one is a heterocyclic compound that features a pyrimidine ring substituted with bromine and a fluorophenylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-[(2-fluorophenyl)methyl]pyrimidin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrimidine core, which can be achieved through the condensation of appropriate precursors such as 2-fluorobenzylamine and ethyl acetoacetate.
Bromination: The bromination of the pyrimidine ring is carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the 5-position.
Final Assembly: The final step involves the coupling of the brominated pyrimidine with the 2-fluorophenylmethyl group using a suitable base and solvent system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-3-[(2-fluorophenyl)methyl]pyrimidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dihydropyrimidines.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling: Palladium catalysts (Pd(PPh3)4) and bases like triethylamine (Et3N) or cesium carbonate (Cs2CO3).
Major Products
The major products formed from these reactions include substituted pyrimidines, pyrimidine N-oxides, dihydropyrimidines, and various coupled products depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-Bromo-3-[(2-fluorophenyl)methyl]pyrimidin-4-one has several applications in scientific research:
Medicinal Chemistry: It serves as a key intermediate in the synthesis of potential therapeutic agents, including antiviral, anticancer, and anti-inflammatory compounds.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Chemical Biology: It is employed in the design and development of chemical probes for studying biological pathways and mechanisms.
Industrial Applications: The compound is used in the development of agrochemicals and materials science for the synthesis of novel polymers and advanced materials.
Wirkmechanismus
The mechanism of action of 5-Bromo-3-[(2-fluorophenyl)methyl]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biological pathways. The exact mechanism depends on the specific application and the target molecule involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2-chlorophenyl-4-fluorophenylmethanone: Another pyrimidine derivative with similar substitution patterns.
2-(5-Bromo-2-methylphenyl)methyl-5-(4-fluorophenyl)thiophene: A thiophene derivative with bromine and fluorophenyl substitutions.
4-[(5-Bromo-2-fluorophenyl)methyl]morpholine: A morpholine derivative with similar substituents.
Uniqueness
5-Bromo-3-[(2-fluorophenyl)methyl]pyrimidin-4-one is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in medicinal chemistry and biological studies make it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C11H8BrFN2O |
|---|---|
Molekulargewicht |
283.10 g/mol |
IUPAC-Name |
5-bromo-3-[(2-fluorophenyl)methyl]pyrimidin-4-one |
InChI |
InChI=1S/C11H8BrFN2O/c12-9-5-14-7-15(11(9)16)6-8-3-1-2-4-10(8)13/h1-5,7H,6H2 |
InChI-Schlüssel |
LUEQSZOEXDXYQH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CN2C=NC=C(C2=O)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


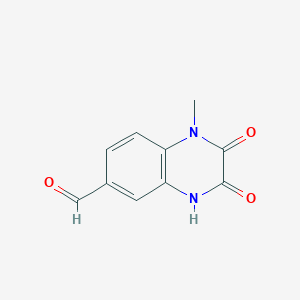
![9-[4-(1-Bromo-4-phenylcyclohexa-2,4-dien-1-yl)oxyphenyl]carbazole](/img/structure/B13868531.png)

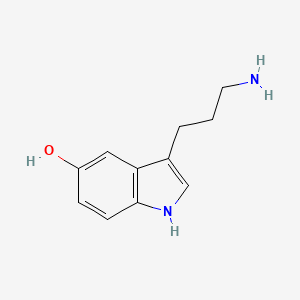
![1-[6-[(4-Methoxyphenyl)methylamino]pyridazin-3-yl]-5-methylpyrazole-4-carboxylic acid](/img/structure/B13868550.png)
![3,4-Dihydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13868554.png)
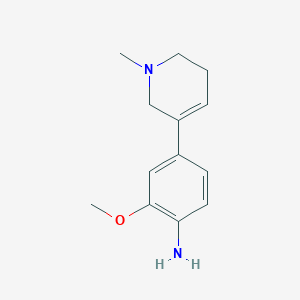
![4-[(4,6-Dichloropyrimidin-2-yl)methyl]morpholine](/img/structure/B13868572.png)
